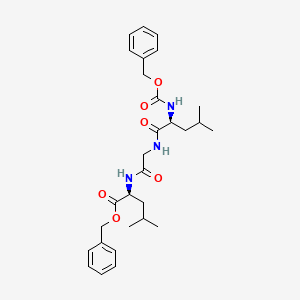

Benzyl N-(N-(N-((benzyloxy)carbonyl)-L-leucyl)glycyl)-L-leucinate

Description

Properties

CAS No. |

84030-23-9 |

|---|---|

Molecular Formula |

C29H39N3O6 |

Molecular Weight |

525.6 g/mol |

IUPAC Name |

benzyl (2S)-4-methyl-2-[[2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetyl]amino]pentanoate |

InChI |

InChI=1S/C29H39N3O6/c1-20(2)15-24(32-29(36)38-19-23-13-9-6-10-14-23)27(34)30-17-26(33)31-25(16-21(3)4)28(35)37-18-22-11-7-5-8-12-22/h5-14,20-21,24-25H,15-19H2,1-4H3,(H,30,34)(H,31,33)(H,32,36)/t24-,25-/m0/s1 |

InChI Key |

KECPXLPOXOPMJF-DQEYMECFSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC(C)C)C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

CH3

Biological Activity

Benzyl N-(N-(N-((benzyloxy)carbonyl)-L-leucyl)glycyl)-L-leucinate, with the CAS number 84030-23-9, is a complex peptide derivative notable for its potential biological activities. This compound is a modified form of L-leucine, which is an essential amino acid involved in various physiological processes. The unique structure of this compound, particularly the presence of the benzyloxycarbonyl group and the multiple leucine residues, suggests potential applications in pharmacology and biochemistry.

- Molecular Formula: C29H39N3O6

- Molecular Weight: 525.636 g/mol

- LogP: 5.603 (indicates lipophilicity)

- Polar Surface Area (PSA): 133.3 Ų

These properties suggest that the compound may exhibit significant membrane permeability and bioavailability, which are critical factors for therapeutic applications.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Protein Synthesis: As a leucine derivative, it may enhance protein synthesis by activating the mTOR pathway, which is crucial for muscle growth and repair.

- Cell Signaling: The compound could influence cell signaling pathways due to its structural similarity to other signaling molecules.

- Antimicrobial Activity: Preliminary studies suggest that similar compounds exhibit antimicrobial properties, which could extend to this derivative.

Case Studies

-

Peptide Synthesis and Evaluation:

A study involving the synthesis of peptide derivatives indicated that modifications at the N-terminal can enhance biological activity and stability . Similar methodologies could be applied to evaluate this compound for its biological effects. -

In Vivo Studies:

While direct in vivo studies on this specific compound are scarce, related peptides have been tested in animal models for their effects on muscle regeneration and metabolic processes . These findings underscore the potential for further investigation into this compound's therapeutic applications.

Data Table: Comparative Analysis of Related Compounds

Scientific Research Applications

Scientific Research Applications

-

Antibacterial Activity

- Recent studies have shown that peptide derivatives similar to benzyl N-(N-(N-((benzyloxy)carbonyl)-L-leucyl)glycyl)-L-leucinate exhibit significant antibacterial properties. For instance, compounds with longer, lipophilic side chains have demonstrated enhanced activity against Gram-positive bacteria, suggesting potential as new wide-spectrum antibacterial agents .

- Peptide Synthesis

- Drug Delivery Systems

- Research in Cancer Therapy

Case Studies

Comparison with Similar Compounds

Protecting Group Stability

- The Cbz group in the target compound offers robust protection against nucleophiles but requires hydrogenolysis for removal, limiting compatibility with sulfur-containing residues (as noted in for similar Cbz peptides).

- In contrast, methyl esters (e.g., in methyl N-[(benzyloxy)carbonyl]glycylglycinate) are labile under basic conditions, enabling milder deprotection routes.

Enzymatic Compatibility

Studies on regioselective acylation () suggest that the Cbz group in the target compound resists enzymatic cleavage by lipases, unlike methyl esters in shorter analogs (e.g., methyl N-[(benzyloxy)carbonyl]glycylglycinate).

Analytical Characterization

- Purity Assessment : Methods from (e.g., HPLC with UV detection) are applicable for quantifying residual benzyl alcohol or glycine derivatives in the target compound.

- Spectroscopic Data: Similar Cbz-protected peptides in and show diagnostic ¹H NMR signals at δ 5.1 ppm (Cbz CH₂) and δ 7.3 ppm (benzyl aromatic protons).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Benzyl N-(N-(N-((benzyloxy)carbonyl)-L-leucyl)glycyl)-L-leucinate, and how can coupling efficiency be optimized?

- Methodology : Use stepwise solid-phase peptide synthesis (SPPS) with benzyloxycarbonyl (Z) protection for the leucine residues. Coupling agents like HOBt/DIC or PyBOP improve efficiency. For example, benzyl alcohol and tributylphosphine in THF facilitate resin-bound intermediate alkylation . Post-synthesis, cleavage from the resin with TFA yields the crude product. Optimize reaction times (e.g., 24 hours for coupling) and monitor via LC-MS to confirm intermediate formation .

Q. How can purity and structural integrity be validated during synthesis?

- Methodology : Employ reversed-phase HPLC (RP-HPLC) with a C18 column and gradient elution (e.g., 50–100% acetonitrile in 20 minutes) to assess purity. System suitability tests using reference standards (e.g., N-a-benzoyl-L-arginine derivatives) ensure column performance . Confirm identity via ESI-MS (expected m/z for [M+H]+) and ¹H-NMR (e.g., δ 7.24–7.33 ppm for benzyl aromatic protons) .

Q. What solvent systems are effective for purification, and how are residual impurities addressed?

- Methodology : Use preparative RP-HPLC with trifluoroacetic acid (TFA) as an ion-pairing agent. For hydrophobic impurities, optimize solvent gradients (e.g., 0.1% TFA in water/acetonitrile). Recrystallization from ethyl acetate/hexane mixtures can further enhance purity. Residual benzyl alcohol or coupling agents are removed via repeated washes with THF and DCM .

Advanced Research Questions

Q. How do structural modifications (e.g., Z-group substitution) influence the compound’s conformational stability and bioactivity?

- Methodology : Compare analogs (e.g., Z-group replaced with octyloxybenzyl or alanyl moieties) using circular dichroism (CD) to assess α-helix/β-sheet content. Test bioactivity in enzyme inhibition assays (e.g., proteases) to correlate structural changes with functional outcomes. For example, bulkier Z-groups may reduce solubility but enhance target binding .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH) at pH 3–9. Monitor degradation via LC-MS; acidic conditions may hydrolyze the benzyl ester, while alkaline conditions deprotect the Z-group. Use kinetic modeling (Arrhenius plots) to predict shelf-life. Buffer systems (e.g., phosphate for pH 7) stabilize the compound .

Q. How can molecular dynamics (MD) simulations predict interactions with biological targets?

- Methodology : Model the compound’s 3D structure using software like Schrödinger Maestro. Simulate binding to targets (e.g., peptidases) via docking studies (Glide SP/XP scoring). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd). Adjust glycine/leucine residues to optimize hydrogen bonding and hydrophobic interactions .

Q. What analytical approaches differentiate diastereomeric impurities introduced during synthesis?

- Methodology : Use chiral HPLC columns (e.g., Chiralpak IA) with heptane/isopropanol mobile phases. For trace impurities (<0.1%), employ LC-MS/MS in MRM mode with isotopic labeling. Compare retention times and fragmentation patterns to synthetic standards .

Q. How does the compound’s logP affect permeability in cell-based assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.